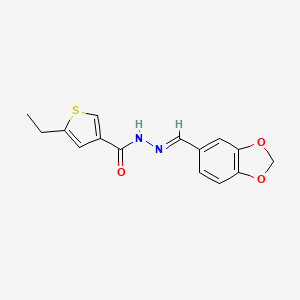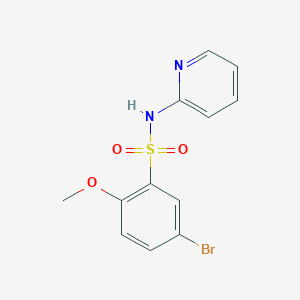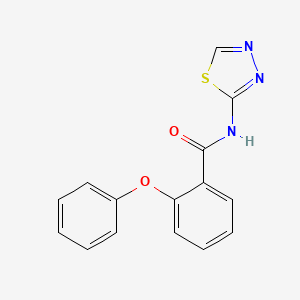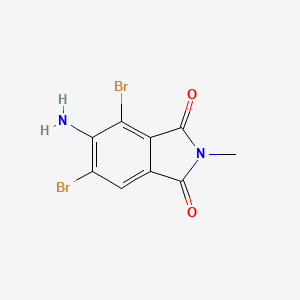![molecular formula C10H14N2OS B5747779 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine](/img/structure/B5747779.png)
4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine is a chemical compound that has gained significant attention in scientific research. It is a morpholine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in tumor growth, inflammation, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine has significant biochemical and physiological effects. It has been found to inhibit tumor growth in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine in lab experiments is its potential as a drug delivery system. It can be used to deliver drugs to specific cells or tissues, improving their efficacy and reducing their side effects. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for research on 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its potential use in combination with other drugs or therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine has been achieved using different methods. One of the most commonly used methods is the reaction between 1-methyl-2-pyrrolidinone and carbon disulfide in the presence of a base, followed by reaction with morpholine. Another method involves the reaction between 1-methyl-2-pyrrolidinone and carbon disulfide in the presence of a catalyst, followed by reaction with morpholine.
Scientific Research Applications
4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a drug delivery system.
properties
IUPAC Name |
(1-methylpyrrol-2-yl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-11-4-2-3-9(11)10(14)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJXOAWRNIOMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)
![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)

![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)


![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)


![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)